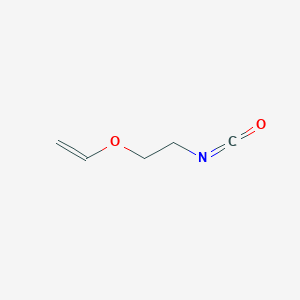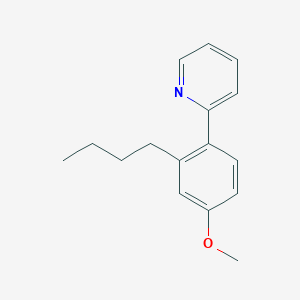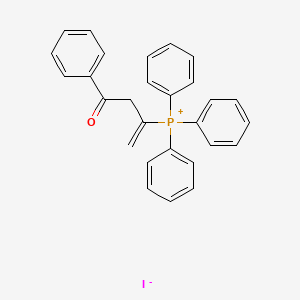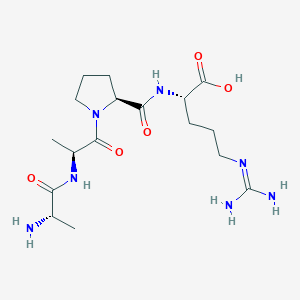
(2-Isocyanatoethoxy)ethene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Isocyanatoethoxy)ethene is an organic compound with the molecular formula C₅H₇NO₂ It is characterized by the presence of an isocyanate group (-N=C=O) attached to an ethoxyethene backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Isocyanatoethoxy)ethene typically involves the reaction of ethylene oxide with isocyanic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
CH2=CH2+HNCO→CH2=CH−OCH2−NCO
Industrial Production Methods
Industrial production of this compound involves the use of large-scale reactors where ethylene oxide and isocyanic acid are combined under specific temperature and pressure conditions. The reaction is typically catalyzed by a suitable catalyst to enhance the yield and selectivity of the product. The resulting compound is then purified through distillation or other separation techniques to obtain the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Isocyanatoethoxy)ethene undergoes various chemical reactions, including:
Addition Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and urethanes, respectively.
Polymerization: The compound can undergo polymerization reactions to form polyurethanes, which are widely used in the production of foams, coatings, and elastomers.
Hydrolysis: In the presence of water, this compound can hydrolyze to form corresponding amines and carbon dioxide.
Common Reagents and Conditions
Amines: React with the isocyanate group to form ureas.
Alcohols: React with the isocyanate group to form urethanes.
Catalysts: Such as dibutyltin dilaurate, are often used to accelerate the reactions.
Major Products Formed
Ureas: Formed from the reaction with amines.
Urethanes: Formed from the reaction with alcohols.
Polyurethanes: Formed through polymerization reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2-Isocyanatoethoxy)ethene is used as a building block for the synthesis of various polymers and copolymers. Its reactivity with different nucleophiles makes it a versatile compound for creating materials with specific properties.
Biology and Medicine
While direct applications in biology and medicine are limited, derivatives of this compound are explored for their potential use in drug delivery systems and biomedical devices due to their ability to form biocompatible polymers.
Industry
In the industrial sector, this compound is primarily used in the production of polyurethanes. These materials are essential in manufacturing foams, adhesives, sealants, and coatings. The compound’s reactivity also makes it valuable in creating specialty chemicals and materials with tailored properties.
Wirkmechanismus
The mechanism of action of (2-Isocyanatoethoxy)ethene primarily involves the reactivity of the isocyanate group. The isocyanate group is highly electrophilic, allowing it to react readily with nucleophiles such as amines and alcohols. This reactivity is exploited in various chemical processes, including the formation of ureas, urethanes, and polyurethanes. The molecular targets and pathways involved are primarily related to the nucleophilic attack on the isocyanate group, leading to the formation of stable products.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl isocyanate: Similar in structure but lacks the ethoxyethene backbone.
Methyl isocyanate: Another isocyanate compound with different reactivity and applications.
Phenyl isocyanate: Contains a phenyl group instead of the ethoxyethene backbone.
Uniqueness
(2-Isocyanatoethoxy)ethene is unique due to its ethoxyethene backbone, which imparts specific reactivity and properties. This structure allows for the formation of polymers with distinct characteristics compared to other isocyanate compounds. Its ability to undergo polymerization and form polyurethanes makes it particularly valuable in industrial applications.
Eigenschaften
CAS-Nummer |
827320-16-1 |
|---|---|
Molekularformel |
C5H7NO2 |
Molekulargewicht |
113.11 g/mol |
IUPAC-Name |
1-ethenoxy-2-isocyanatoethane |
InChI |
InChI=1S/C5H7NO2/c1-2-8-4-3-6-5-7/h2H,1,3-4H2 |
InChI-Schlüssel |
HJGDEBOFNVBPKY-UHFFFAOYSA-N |
Kanonische SMILES |
C=COCCN=C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2',3',4'-Trichloro-2,3,4,5-tetrahydro[1,1'-biphenyl]-2,3-diol](/img/structure/B12532470.png)
![2-{[3-(Triethoxysilyl)propyl]sulfanyl}ethan-1-amine](/img/structure/B12532474.png)


![2,2-Dimethyl-N-{2-[(1S)-1-phenylbut-3-en-1-yl]phenyl}propanamide](/img/structure/B12532498.png)
![1,3,5,7,7-Pentamethyl-8-(4-nitrophenyl)bicyclo[4.2.0]octa-2,4-diene](/img/structure/B12532501.png)
![2-Butanol, 1,4-bis[[1-(2-pyridinyl)ethylidene]amino]-](/img/structure/B12532512.png)
![1-[([1,1'-Biphenyl]-4-carbonyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B12532517.png)
![Acetamide, N-[(1S,2R)-1-[(3,5-difluorophenyl)methyl]-3-[[[5-(2,2-dimethylpropyl)-2-(1H-imidazol-1-yl)phenyl]methyl]amino]-2-hydroxypropyl]-](/img/structure/B12532527.png)
![Diethyl [(anthracen-9-YL)(butylamino)methyl]phosphonate](/img/structure/B12532528.png)
